1-(2-Amino-3-methoxyphenyl)ethanone
Description
1-(2-Amino-3-methoxyphenyl)ethanone is a substituted acetophenone derivative with the molecular formula C₉H₁₁NO₂ (molecular weight: 165.19 g/mol). Its structure comprises a phenyl ring substituted with an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 3, and an acetyl group (-COCH₃) at position 1. This compound is identified by CAS numbers 24812-90-6 and 42465-54-3 and serves as a key intermediate in synthesizing bioactive molecules, including Schiff bases and chalcones .
Properties
IUPAC Name |
1-(2-amino-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYWYRETWKHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546814 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42465-54-3 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Amino-3-methoxyphenyl)ethanone can be achieved through several routes. One common method involves the reaction of 2-amino-3-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Amino-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Amino-3-methoxyphenyl)ethanone has been studied for its potential therapeutic effects. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems .
- Cancer Research : Some derivatives of this compound have been explored for their anticancer properties. They may inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis .
Material Science Applications
In material science, this compound is being investigated for its role in developing new materials:
- Polymer Modifications : The compound can be utilized to modify polymers for enhanced properties such as increased mechanical strength and thermal stability. Its incorporation into polymer matrices has shown promising results in improving the performance of materials used in biomedical applications .
Biochemical Research Applications
This compound is also relevant in biochemical research:
- Enzyme Inhibition Studies : The compound has been evaluated as a potential inhibitor of specific enzymes, which could have implications for drug design targeting metabolic pathways .
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ketone group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substitution Patterns and Physicochemical Properties
The biological and chemical properties of 1-(2-Amino-3-methoxyphenyl)ethanone are influenced by its substitution pattern. Below is a comparison with structurally similar compounds:
α-Glucosidase Inhibition
- Hydroxyl vs. Methoxy Substitutions: Compounds with hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger α-glucosidase inhibition than methoxy-substituted analogs. This is attributed to hydrogen bonding with enzyme residues (e.g., ASP68, ARG442) . Binding energy of target compound: Not reported, but analogs with hydroxyl groups (e.g., compound 8) have binding energies of -0.87 to -0.92 kcal/mol, closer to the reference drug acarbose (-0.24 kcal/mol) .
Antibacterial Activity
- Chalcone derivatives synthesized from this compound analogs (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) show activity against Escherichia coli and Salmonella Typhi . Activity correlates with electron-withdrawing substituents (e.g., -Cl, -NO₂) enhancing membrane permeability.
Key Research Findings
Substituent Effects on Enzyme Binding
- Hydroxyl Groups: Increase binding affinity via hydrogen bonds (e.g., 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone forms 4 H-bonds with α-glucosidase) .
- Methoxy Groups : Enhance solubility in organic solvents but reduce enzyme interaction due to steric hindrance .
Biological Activity
1-(2-Amino-3-methoxyphenyl)ethanone, also known as 2-amino-3-methoxyacetophenone, is an organic compound with the molecular formula C₉H₁₁NO₂. Its structure features an amino group, a methoxy group, and a ketone functional group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics:
- Molecular Weight: 165.19 g/mol
- CAS Number: 42465-54-3
- InChI Key: RHVYWYRETWKHDC-UHFFFAOYSA-N
Synthesis Methods:
this compound can be synthesized through various methods, often involving the reaction of 2-amino-3-methoxybenzaldehyde with appropriate reagents under basic conditions. Common solvents include ethanol or methanol, and the reactions can yield various derivatives depending on the conditions used .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and methoxy groups can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ketone group may participate in redox reactions, impacting cellular processes such as signaling pathways and metabolic functions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial results are promising .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study:
- Anticancer Mechanism Investigation:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Amino-4-methoxyphenyl)ethanone | Methoxy group at position 4 | Antimicrobial |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Hydroxy group instead of amino | Antioxidant |
| 2-Amino-1-(3-methoxyphenyl)ethanone | Different positioning of functional groups | Anticancer properties |
Q & A
Q. Purity Validation :
- Chromatography : HPLC or TLC with UV detection to confirm absence of byproducts.
- Spectroscopy : ¹H/¹³C NMR (e.g., Bruker ARX 400 MHz) to verify structural integrity. Compare chemical shifts with literature values for analogous compounds (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved in structural elucidation?
Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent Standardization : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) used in literature reports for direct comparison .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign proton-carbon correlations and distinguish between tautomeric forms (e.g., keto-enol tautomerism in aromatic ketones) .
- Cross-Referencing Databases : Compare experimental data with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .
Basic: What are the optimal storage conditions and solubility profiles for this compound?
Methodological Answer:
- Storage : Store as a solid in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis .
- Solubility :
- Polar Solvents : Soluble in DMSO (1–2 mg/mL) and DMF (2–5 mg/mL) for stock solutions .
- Non-Polar Solvents : Limited solubility in hexane or ether; moderate in ethanol .
- Aqueous Buffers : Poor solubility; use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced: How can this compound be utilized as a precursor in heterocyclic chemistry?
Methodological Answer:
The amino and methoxy groups enable participation in cyclization and cross-coupling reactions:
- Pyrrole Synthesis : React with α-bromo ketones or acyl phosphonates via Darzens annulation to form substituted pyrroles (e.g., 1-(5-amino-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone) .
- Palladacycle Precursors : Use in cyclometalation reactions with Pd(II) salts to generate catalytically active palladacycles for C–H activation or Suzuki-Miyaura coupling .
- Schiff Base Formation : Condense with aldehydes to form imine ligands for metal coordination complexes .
Advanced: What strategies mitigate safety risks during large-scale synthesis?
Methodological Answer:
- Hazard Assessment : Review Safety Data Sheets (SDS) for structurally related compounds (e.g., 3-hydroxy-4-methoxyacetophenone) to identify toxicity (e.g., skin/eye irritation) and flammability risks .
- Engineering Controls : Use fume hoods for volatile reagents (e.g., AlCl₃ in Friedel-Crafts) and inert atmosphere gloveboxes for moisture-sensitive steps .
- Waste Management : Quench Lewis acid catalysts with ice-cold water or ethanol before disposal to prevent exothermic reactions .
Advanced: How can substituent effects (e.g., methoxy vs. fluoro) on reactivity be systematically studied?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs (e.g., 1-(2-amino-5-fluorophenyl)ethanone) using identical conditions to isolate substituent effects .
- Kinetic Studies : Monitor reaction rates (e.g., via in situ IR or HPLC) for acylation or oxidation steps to quantify electronic effects (σ⁺ values) .
- Computational Analysis : Calculate Fukui indices or HOMO/LUMO energies to predict regioselectivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
